Magnesium borohydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrogen Storage

Magnesium borohydride (Mg(BH₄)₂) has been extensively researched for its potential as a hydrogen storage material due to its high gravimetric hydrogen content (14.9 wt%) []. This is significantly higher than other commonly used storage methods like compressed hydrogen gas (5%) or liquid hydrogen (2.5%) []. However, releasing the stored hydrogen efficiently at a practical temperature (below 100°C) remains a challenge. While Mg(BH₄)₂ releases hydrogen at relatively lower temperatures compared to some other complex metal hydrides (around 250°C), complete dehydrogenation often leads to the formation of stable intermediate compounds like MgB₁₂H₁₂ that hinder rehydrogenation []. Ongoing research is focused on improving the reversibility of the dehydrogenation process for practical applications.

Magnesium Batteries

Beyond hydrogen storage, Mg(BH₄)₂ is being explored as a potential electrolyte material for rechargeable magnesium batteries []. These batteries offer several advantages over lithium-based batteries, including the abundance and safety of magnesium metal as the anode. However, traditional electrolytes used in magnesium batteries often suffer from limited stability and compatibility. Research suggests that Mg(BH₄)₂-based electrolytes, either in liquid or solid-state forms, could overcome these limitations and enable the development of high-performance magnesium batteries [].

Other Applications

The research on Mg(BH₄)₂ extends to other potential applications, including:

- Fuel cells: Mg(BH₄)₂ could be used as a fuel source in hydrogen fuel cells due to its high hydrogen content [].

- Hydrogen purification: Mg(BH₄)₂ can selectively absorb heavier hydrogen isotopes (deuterium and tritium) from a mixture, potentially facilitating hydrogen purification processes [].

- Organic and inorganic synthesis: Mg(BH₄)₂ is a strong reducing agent and finds application in various organic and inorganic synthesis reactions [].

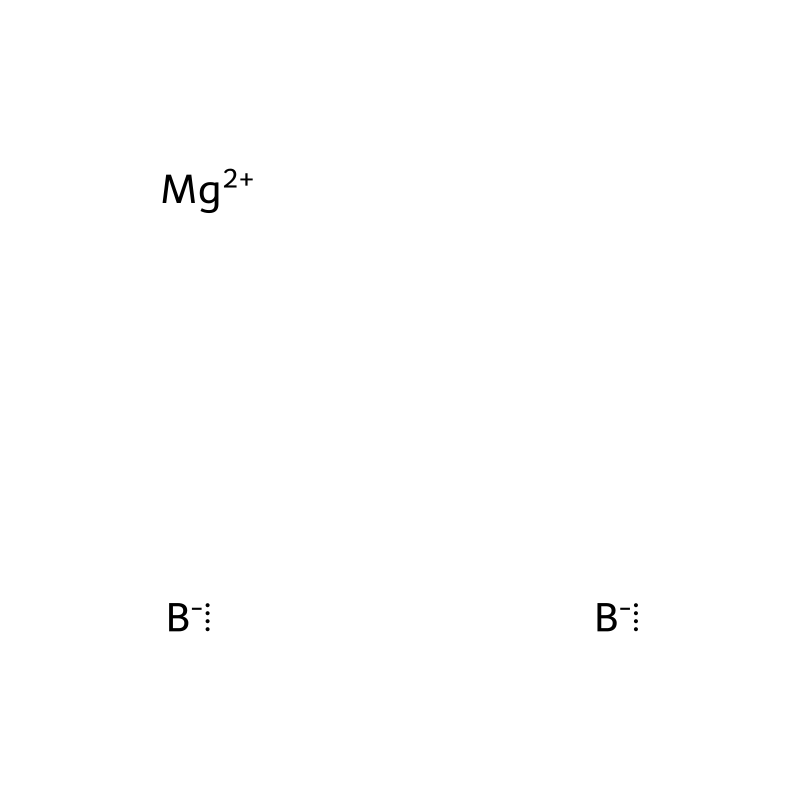

Magnesium borohydride is an inorganic compound with the chemical formula . It is a white crystalline solid that is notable for its significant hydrogen storage capabilities, making it a subject of interest in energy storage and conversion technologies. Magnesium borohydride can release hydrogen gas upon heating or under specific chemical conditions, which positions it as a potential candidate for hydrogen fuel applications. The compound has a unique crystal structure characterized by tetrahedral coordination of magnesium ions with borohydride groups, which distinguishes it from other metal borohydrides .

The thermal decomposition of magnesium borohydride occurs at elevated temperatures, typically around 335 °C, leading to the formation of magnesium diborane as a primary product. Under different conditions, such as prolonged heating at lower temperatures (around 200 °C), it can yield magnesium triborane . The general reaction for the formation of magnesium borohydride involves the interaction between magnesium and borane derivatives:

Additionally, magnesium borohydride can undergo reversible dehydrogenation reactions, which are crucial for its application in hydrogen storage technologies .

Several synthesis methods for magnesium borohydride have been developed:

- Gas-Solid Reaction: This method involves the reaction of diborane with magnesium hydride at elevated temperatures.

- Mechanical Milling: A solvent-free synthesis technique that employs high-energy ball milling of magnesium and boron compounds .

- Hydrogenation: Magnesium can be reacted with boron hydrides under high temperature and pressure to form magnesium borohydride.

- Metathesis Reaction: This involves the exchange reaction between metal borohydrides and metal halides in ether-based solvents .

These methods allow for the production of various polymorphs of magnesium borohydride depending on the specific conditions employed during synthesis.

Magnesium borohydride is primarily explored for its applications in hydrogen storage due to its high hydrogen capacity (up to 14.8 wt% hydrogen). This makes it a promising material for fuel cell technologies and portable energy systems. Additionally, its unique properties have led to investigations into its use as a reducing agent in organic synthesis and as a potential electrolyte in batteries .

Research has indicated that magnesium borohydride interacts significantly with various catalysts and additives that enhance its dehydrogenation performance. For instance, the incorporation of transition metal oxides has been shown to improve the kinetics of hydrogen release from magnesium borohydride . Studies also highlight the reversible nature of its dehydrogenation processes, which is critical for practical applications in energy storage systems .

Magnesium borohydride shares similarities with other metal borohydrides, particularly in terms of hydrogen storage capabilities. Here are some comparable compounds:

| Compound | Hydrogen Capacity (wt%) | Unique Features |

|---|---|---|

| Lithium Borohydride | 10.6 | Lower thermal stability compared to magnesium |

| Sodium Borohydride | 9.2 | More soluble in water; used in organic synthesis |

| Calcium Borohydride | 7.5 | Higher thermal stability; less reactive |

| Aluminum Borohydride | 10.0 | Forms stable complexes with organic solvents |

Uniqueness of Magnesium Borohydride

Magnesium borohydride stands out due to its high hydrogen capacity combined with relatively low cost and availability of raw materials. Its thermal stability and ability to release hydrogen at moderate temperatures make it particularly attractive for practical applications compared to other metal borohydrides .